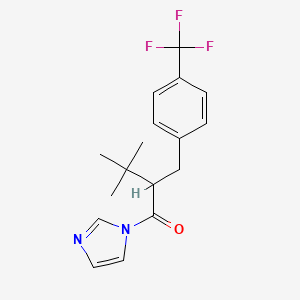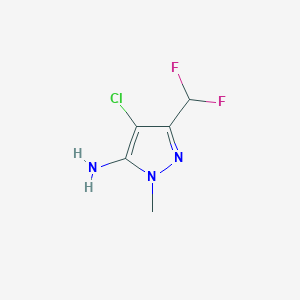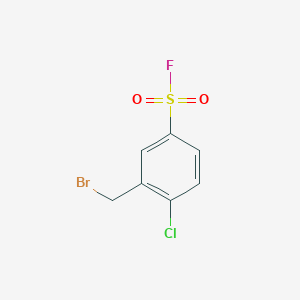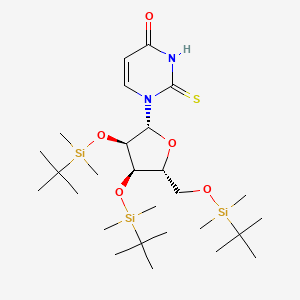
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a hexanamide group linked to a 6-chloro-2-methoxy-9-acridinyl moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6-chloro-2-methoxy-9-acridinylamine with hexanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridines with various functional groups
Wissenschaftliche Forschungsanwendungen
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its cytotoxic properties and potential use in cancer therapy.
Industry: Employed in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting transcription and replication processes. The compound binds to DNA through its acridine moiety, which inserts between the base pairs of the DNA helix. This binding can lead to the formation of DNA adducts, causing mutations and cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacrine: An acridine derivative with similar DNA intercalating properties.
9-Aminoacridine: Another acridine compound known for its DNA binding and mutagenic properties.
6,9-Dichloro-2-methoxyacridine: A structurally related compound used in the synthesis of various acridine derivatives.
Uniqueness
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific hexanamide linkage, which imparts distinct chemical and biological properties. This linkage enhances its solubility and bioavailability compared to other acridine derivatives. Additionally, its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
77420-86-1 |
|---|---|
Molekularformel |
C20H22ClN3O2 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexanamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-14-7-9-17-16(12-14)20(23-10-4-2-3-5-19(22)25)15-8-6-13(21)11-18(15)24-17/h6-9,11-12H,2-5,10H2,1H3,(H2,22,25)(H,23,24) |
InChI-Schlüssel |
SFXCALNJEPNZFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)



![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)

![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)



![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)
